

Application Notes: PTH (13-34) (Human) in Bone Regeneration Research

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Compound of Interest

Compound Name: *Pth (13-34) (human)*

Cat. No.: *B3029874*

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Introduction

Parathyroid Hormone (PTH) is a primary regulator of calcium and phosphate homeostasis and plays a crucial role in bone metabolism. While the full-length hormone PTH (1-84) and its N-terminal fragment PTH (1-34) (Teriparatide) are well-established anabolic agents that stimulate bone formation when administered intermittently, various other fragments of PTH exist[1][2][3][4]. PTH (13-34) is a C-terminal fragment of the active PTH (1-34) sequence. Understanding its specific interactions with the Parathyroid Hormone 1 Receptor (PTH1R) and its downstream effects is critical for dissecting the complex signaling mechanisms that govern bone cell function. Unlike PTH (1-34), which is a full agonist, PTH (13-34) lacks the initial N-terminal amino acids essential for canonical receptor activation, positioning it as a tool for investigating non-canonical signaling or as a competitive antagonist in specific research contexts[5].

Mechanism of Action

The biological activity of PTH is primarily mediated through the PTH1R, a Class B G-protein coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes. The interaction follows a "two-domain" model:

- **Binding Domain:** The C-terminal portion of PTH (residues 15-34) is recognized as the principal binding domain. It confers high-affinity binding to the N-terminal extracellular domain (ECD) of the PTH1R. Therefore, PTH (13-34) retains the ability to bind to the receptor.

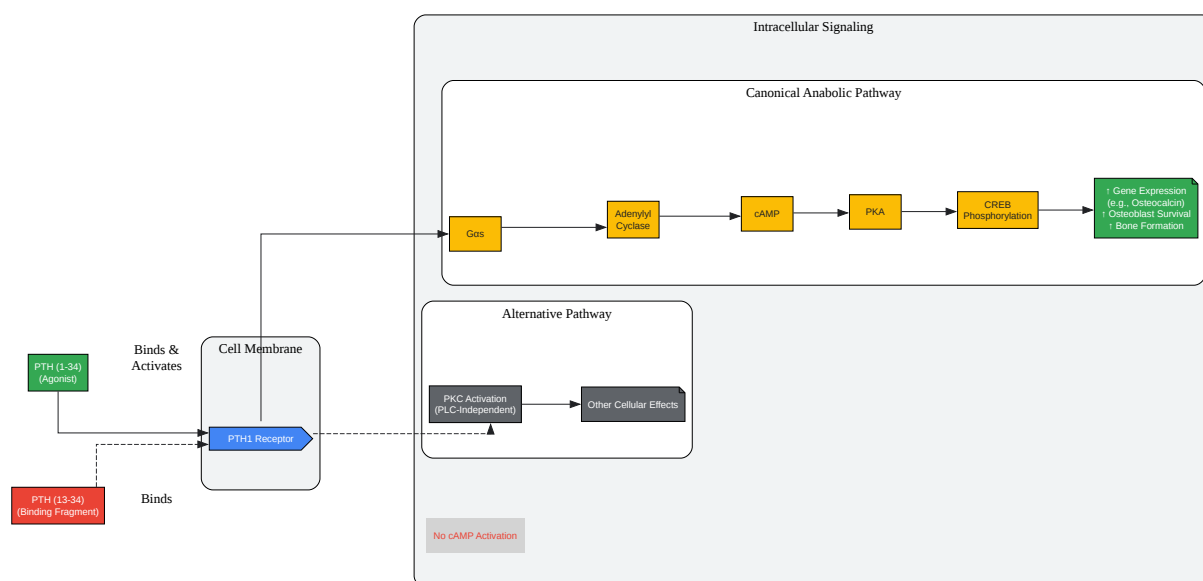
- **Activation Domain:** The N-terminal region (residues 1-14) is crucial for activating the receptor and initiating downstream signaling. This activation predominantly involves coupling to the G α s protein, which stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This G α s/cAMP/PKA pathway is the primary driver of the anabolic effects of PTH on bone.

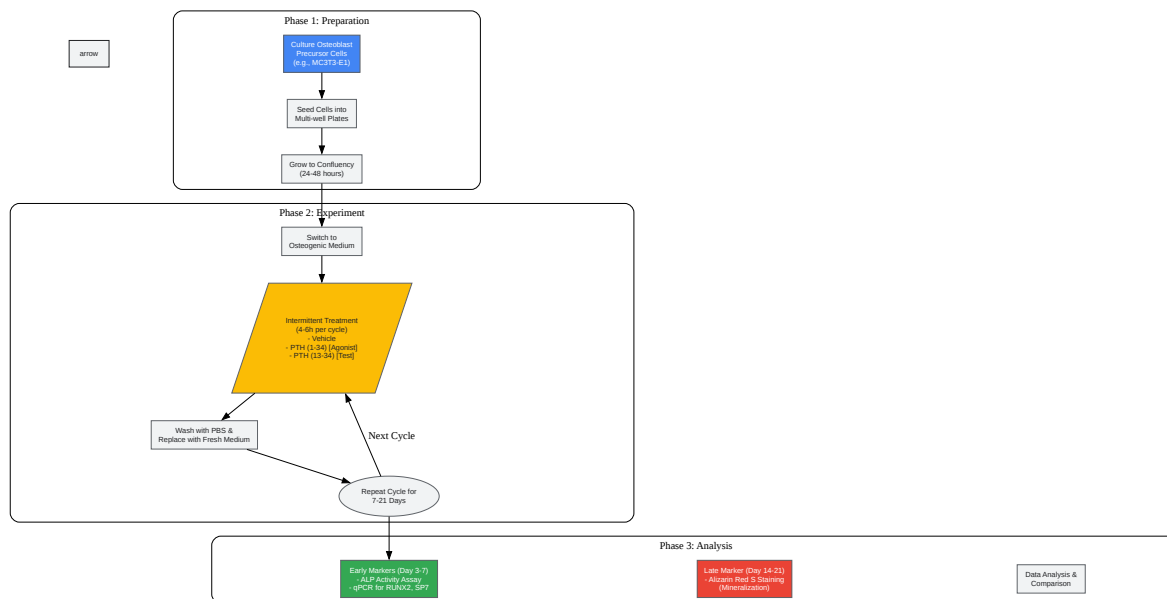
PTH (13-34) lacks the critical N-terminal activation domain. Consequently, while it can bind to the PTH1R, it fails to stimulate the canonical cAMP/PKA signaling pathway. Research has shown that PTH analogs like PTH (3-34), PTH (7-34), and PTH (13-34), which do not stimulate cAMP production, have no effect on the activation of the osteocalcin promoter, a marker for mature osteoblast function.

Some evidence suggests that C-terminal PTH fragments may be capable of activating alternative signaling pathways, such as Protein Kinase C (PKC), independent of the phospholipase C (PLC) pathway, although this is not the primary anabolic route.

Signaling Pathway Diagram

The following diagram illustrates the differential signaling mechanisms of the anabolic agonist PTH (1-34) versus the non-cAMP-activating fragment PTH (13-34) upon binding to the PTH1 Receptor on an osteoblast.





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